Ethyl lactate

Catalog No.
S568701
CAS No.
97-64-3
M.F
C5H10O3
M. Wt
118.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl lactate

CAS Number

97-64-3

Product Name

Ethyl lactate

IUPAC Name

ethyl 2-hydroxypropanoate

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C5H10O3/c1-3-8-5(7)4(2)6/h4,6H,3H2,1-2H3

InChI Key

LZCLXQDLBQLTDK-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)O

Solubility

8.46 M
1000 mg/mL at 20 °C
Miscible with water
Miscible with alcohol, ketones, esters, hydrocarbons, oil
Miscible with gasoline
Miscible with ether
miscible with water; soluble in organic solvents, oils
miscible (in ethanol)

Synonyms

Lactic Acid Ethyl Ester; (±)-Ethyl 2-Hydroxypropionate; (±)-Ethyl Lactate; (±)-Lactic Acid Ethyl Ester; 2-Hydroxypropanoic Acid Ethyl Ester; Actylol; Acytol; Ethyl 2-Hydroxypropanoate; Ethyl 2-Hydroxypropionate; Ethyl Lactate; Ethyl rac-Lactate; Ethy

Canonical SMILES

CCOC(=O)C(C)O

Green Solvent

Ethyl lactate is a biodegradable, non-toxic, and renewable solvent derived from the fermentation of carbohydrates, making it an attractive alternative to traditional, often harmful, petroleum-based solvents [, ]. This has led researchers to explore its potential in various fields:

  • Extraction of Bioactive Compounds

    Studies have shown ethyl lactate to be an efficient solvent for extracting valuable biomolecules like polyphenols, vitamins, antibiotics, and proteins from natural sources [, ]. This opens possibilities for the development of safer and more environmentally friendly methods for obtaining these vital compounds for research and pharmaceutical applications.

  • Synthesis of Nanoparticles

    Research suggests that ethyl lactate can be used as a solvent for the synthesis of nanoparticles, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles, which are used in drug delivery systems []. This application presents a potential avenue for developing eco-friendly and sustainable methods for nanoparticle production.

Food Additive and Flavoring Agent

Ethyl lactate is approved by the U.S. Food and Drug Administration (FDA) as a Generally Recognized As Safe (GRAS) substance and can be used as a food additive and flavoring agent []. Researchers are exploring its potential applications in:

  • Flavor Encapsulation

    Ethyl lactate's ability to encapsulate flavors can be beneficial for developing new food products with controlled release of taste and aroma [].

  • Food Preservative

    Studies suggest that ethyl lactate may exhibit antimicrobial properties, potentially extending the shelf life of certain food products [].

Ethyl lactate, also known as lactic acid ethyl ester, has the chemical formula CH₃CH(OH)CO₂CH₂CH₃. It is a chiral ester derived from lactic acid and ethanol. Ethyl lactate appears as a colorless liquid with a mild, buttery aroma and is naturally found in small quantities in various foods such as wine and fruits . Its biodegradability and low toxicity make it an attractive option for use as a solvent in many applications.

. It can undergo hydrolysis to regenerate lactic acid and ethanol. Additionally, ethyl lactate can react with strong acids to produce heat and liberate alcohols . The compound is also involved in transesterification reactions, where it can be formed from the reaction of lactic acid with ethanol under catalytic conditions .

Ethyl lactate exhibits various biological activities. It has been recognized for its antimicrobial properties, making it useful in food preservation and pharmaceuticals . Furthermore, the compound's low toxicity profile allows for safe use in consumer products, including cosmetics and food additives .

Ethyl lactate can be synthesized through several methods:

  • Esterification: The most common method involves the reaction of lactic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures .
  • Transesterification: This method utilizes rac-lactide and ethanol under reflux conditions with Lewis acid catalysts like aluminum chloride or stannous octoate. This process can achieve high conversion efficiencies .
  • Biotechnological Production: Ethyl lactate can also be produced biologically through fermentation processes using specific microorganisms that convert sugars into lactic acid, which is then esterified with ethanol .

Ethyl lactate serves multiple purposes across various sectors:

  • Solvent: It is widely used as a solvent for nitrocellulose, cellulose acetate, and other polymers due to its excellent solvency properties and low toxicity .
  • Food Industry: As a flavoring agent and preservative, ethyl lactate enhances the taste of food products while maintaining safety standards .
  • Pharmaceuticals: The compound is utilized in drug formulations due to its compatibility with many active ingredients and its low irritancy profile .
  • Green Chemistry: Ethyl lactate is considered a "green solvent" due to its biodegradable nature and minimal environmental impact compared to traditional solvents .

Research has indicated that ethyl lactate can interact favorably with various compounds in organic synthesis. It has been employed as a solvent in numerous reactions, including coupling reactions and multicomponent syntheses. Its ability to dissolve both polar and nonpolar substances makes it an effective medium for diverse chemical transformations .

Ethyl lactate shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Characteristics
Ethyl Lactic AcidCH₃CH(OH)CO₂CH₂CH₃Biodegradable; used as a solvent
Ethyl 2-HydroxypropanoateCH₃CH(OH)C(=O)OCH₂CH₃Similar solvent properties; less common
Lactic Acid Ethyl EsterCH₃C(=O)OCH₂CH₃Used similarly but may have different reactivity
Dimethyl Sulfoxide(CH₃)₂SOStronger solvent; more toxic
Acetic Acid Ethyl EsterCH₃C(=O)OCH₂CH₃Commonly used; less biodegradable

Uniqueness of Ethyl Lactate

Ethyl lactate's unique combination of biodegradability, low toxicity, and effective solvency distinguishes it from similar compounds. Its natural occurrence in foods further enhances its appeal as a safe alternative in various applications.

Physical Description

Ethyl lactate appears as a clear colorless liquid with a mild odor. Flash point 115°F. Denser than water and soluble in water. Vapors heavier than air.
Liquid
colourless liquid with a light ethereal, buttery odour
A clear colorless liquid with a mild odor.

Color/Form

Colorless liquid

XLogP3

0.2

Boiling Point

309 °F at 760 mm Hg (USCG, 1999)
154.0 °C
154 °C
309°F

Flash Point

115 °F (USCG, 1999)
115 °F (46 °C) (Closed Cup)
115°F

Vapor Density

4.07 (Air = 1)

Density

1.03 at 68 °F (USCG, 1999)
1.0328 g.cu cm at 20 °C
1.029-1.037
1.03

LogP

log Kow = -0.18 (est)

Odor

Buttery odor
Fruity butterscotch

Melting Point

-26 °C

GHS Hazard Statements

Aggregated GHS information provided by 2682 companies from 34 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2682 companies. For more detailed information, please visit ECHA C&L website;
Of the 33 notification(s) provided by 2681 of 2682 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H318 (99.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (99.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Ethyl lactate is a clear, colorless liquid. It has a buttery odor and a sweet, fruity, creamy and pineapple like taste. It mixes easily with water. USE: Ethyl lactate is an important commercial chemical. It is used as a food flavoring and in several cosmetic products (soap, cream, lotion, anti-acne cleansers). It is used as a solvent in cellulose and resins products, paints, lacquers, enamels, varnishes and finish removers. Ethyl lactate is found in safety glass. EXPOSURE: Workers that use or produce ethyl lactate may breathe in mists or have direct skin contact. The general population may be exposed by eating foods that contain ethyl lactate as an additive. The general population may also be exposed by breathing in vapors released from paints, lacquers and other products. Skin contact will result from the use consumer products containing ethyl lactate. If ethyl lactate is released to the environment it will be broken down in air. It may not be broken down by light. It will not move into air from moist soil and water surfaces, but may from dry soil surfaces. It is expected to move easily through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Human health effects are not expected to occur following ingestion of food containing ethyl lactate at currently used flavoring levels. Ethyl lactate is not a skin irritant. No other information regarding the potential human health effects of exposure to ethyl lactate is available. Ethyl lactate is an eye irritant in laboratory animals. Irritation and damage to the lining of the nose occurred in laboratory animals that breathed high levels of ethyl lactate vapor. Loss of consciousness and respiratory failure occurred at extremely high vapor levels. Adverse effects were not observed in laboratory animals fed high levels of ethyl lactate over a short period of time. Birth defects did not occur in offspring of laboratory animals exposed to ethyl lactate on their skin during pregnancy. The potential for ethyl lactate to impair fertility or causes cancer has not been examined in laboratory animals. The potential for ethyl lactate to cause cancer in humans has been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

/Used/ as a therapeutic treatment for acne; & as a potential solvent for pharmaceutical agents.

Vapor Pressure

3.75 mmHg
3.75 mm Hg at 25 °C

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

97-64-3

Associated Chemicals

DL-Ethyl lactate; 2676-33-7
L-Ethyl lactate; 687-47-8
D-Ethyl lactate; 7699-00-5

Wikipedia

Ethyl DL-lactate

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 2nd degree
Cosmetics -> Solvent

Methods of Manufacturing

Derivation: (a) By the esterification of lactic acid with ethanol; (b) by combining acetaldehyde with hydrogen cyanide to form acetaldehyde cyanohydrin, which is converted into ethyl lactate by treating with ethanol and an inorganic acid.
d-Ethyl lactate is obtained from d-lactic acid by azeotropic distillation with ethyl alcohol or benzene in the presence of concentrated H2SO4; the l-form is prepared in similar fashion starting from l-lactic acid; the racemic product is prepared by boiling for 24 hours optically inactive lactic acid with ethyl alcohol in carbon tetrachloride, or with an excess of ethyl alcohol in the presence of chlorosulfonic acid, or in the presence of benzenesulfonic acid in benzene solution.

General Manufacturing Information

All other basic organic chemical manufacturing
Computer and electronic product manufacturing
Propanoic acid, 2-hydroxy-, ethyl ester: ACTIVE
Concn in final product (%): Soap: usual 0.01, max 0.2; Detergent: usual 0.001, max 0.02; Creams, lotions: usual 0.005, max 0.07; Perfume: usual 0.1, max 0.8.

Analytic Laboratory Methods

Method: OSHA PV2081; Procedure: gas chromatography with flame ionization detection; Analyte: ethyl lactate; Matrix: air; Detection Limit: 0.33 mg/cu m.

Storage Conditions

Keep well closed.

Dates

Modify: 2023-08-15

Explore Compound Types